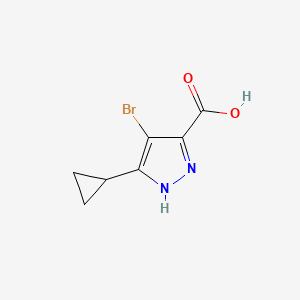

4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Description

Historical Context and Discovery

The development of this compound can be traced to the broader evolution of pyrazole chemistry, which has experienced significant advancement since the initial discovery of pyrazole derivatives in the late 19th century. While pyrazole compounds have demonstrated relatively low natural abundance, their high synthetic accessibility has made them attractive targets for pharmaceutical and agricultural applications. The specific synthesis and characterization of this compound emerged from systematic studies aimed at developing novel heterocyclic intermediates with enhanced biological activity profiles. The compound's discovery was facilitated by advances in selective bromination techniques and cyclopropyl functionalization methods that became more refined in recent decades.

The historical significance of this compound is closely linked to the development of succinate dehydrogenase inhibitor fungicides, particularly those containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid scaffold. Research groups at major agricultural companies, including work that began with Monsanto in 1993, established the foundation for pyrazole-carboxylic acid chemistry that would eventually lead to the exploration of various substituted derivatives, including the bromo-cyclopropyl variant. The evolution of this chemistry reflects the ongoing search for novel heterocyclic compounds with improved efficacy and selectivity profiles. Documentation of this compound in chemical databases and patent literature indicates its emergence as a recognized synthetic target within the past two decades, coinciding with increased interest in pyrazole-based pharmaceuticals and agrochemicals.

Position in Heterocyclic Chemistry

This compound occupies a distinctive position within the heterocyclic chemistry landscape, representing a specific subset of substituted pyrazoles that combine halogen, cycloalkyl, and carboxyl functionalities. Pyrazoles, characterized by their five-membered ring structure containing two adjacent nitrogen atoms, constitute one of the most important classes of nitrogen-containing heterocycles in modern organic chemistry. The compound's unique substitution pattern places it within the category of trisubstituted pyrazoles, where each substituent contributes distinct electronic and steric properties that influence the molecule's overall reactivity and potential applications.

The bromine atom at the 4-position serves as a versatile synthetic handle, enabling cross-coupling reactions, nucleophilic substitutions, and other transformations that are fundamental to modern synthetic methodology. The cyclopropyl group at the 3-position introduces conformational rigidity and unique electronic characteristics associated with the strained three-membered ring system. This combination of features positions the compound as a valuable intermediate for constructing more complex molecular architectures. The carboxylic acid functionality at the 5-position provides opportunities for amide bond formation, esterification, and other carboxyl-selective transformations, making it particularly useful in pharmaceutical synthesis.

Within the broader context of pyrazole chemistry, this compound represents part of an extensive family of bioactive heterocycles that have found applications ranging from anti-inflammatory agents to anticancer therapeutics. The specific substitution pattern distinguishes it from other well-known pyrazole derivatives while maintaining the core structural features that have made pyrazoles successful in drug discovery. Research has demonstrated that modifications to the pyrazole core, particularly through the introduction of halogen and cycloalkyl substituents, can significantly alter biological activity profiles, making compounds like this compound valuable for structure-activity relationship studies.

Structure-Property Overview

The molecular structure of this compound exhibits several distinctive features that directly influence its chemical and physical properties. The compound's molecular formula C7H7BrN2O2 reflects a compact structure with a molecular weight of 231.05 g/mol, indicating a relatively small yet densely functionalized molecule. X-ray crystallographic and computational studies have provided detailed insights into the three-dimensional arrangement of atoms, revealing important structural parameters that govern the compound's reactivity and interactions.

Table 1: Key Physical Properties of this compound

The structural analysis reveals that the pyrazole ring adopts a planar configuration, with the cyclopropyl substituent positioned perpendicular to the ring plane, creating a three-dimensional molecular geometry that influences both steric interactions and electronic distribution. The bromine atom contributes significantly to the compound's electronic properties through its electron-withdrawing inductive effect and potential for halogen bonding interactions. The carboxylic acid group can exist in different conformational states, with the ability to form intramolecular and intermolecular hydrogen bonds that affect crystal packing and solution behavior.

Spectroscopic characterization has provided detailed information about the compound's electronic structure and vibrational modes. Nuclear magnetic resonance studies have confirmed the expected chemical shifts for each functional group, with the cyclopropyl protons appearing as characteristic multiplets in the 1H nuclear magnetic resonance spectrum. Infrared spectroscopy has identified distinct absorption bands corresponding to the carboxylic acid carbonyl stretch, nitrogen-hydrogen bonds, and aromatic carbon-carbon vibrations. Mass spectrometric analysis has confirmed the molecular ion peak and characteristic fragmentation patterns that are consistent with the proposed structure.

Research and Industrial Significance

The research and industrial significance of this compound extends across multiple domains of chemistry and materials science, reflecting its versatility as a synthetic intermediate and its potential for developing novel bioactive compounds. In pharmaceutical research, the compound has garnered attention as a building block for constructing more complex therapeutic agents, particularly those targeting specific enzyme systems or receptor subtypes. The unique combination of functional groups present in this molecule provides multiple sites for chemical modification, enabling medicinal chemists to explore structure-activity relationships systematically.

Industrial applications of this compound have been documented in patent literature, where it serves as an intermediate in the synthesis of agrochemical products and pharmaceutical candidates. The synthetic accessibility of the compound, combined with its stability under standard storage conditions, makes it an attractive starting material for large-scale chemical processes. Commercial suppliers have reported consistent demand for this compound from research institutions and pharmaceutical companies, indicating its established role in contemporary synthetic chemistry.

Table 2: Commercial Availability and Pricing Information

| Supplier Category | Package Size | Typical Purity | Lead Time | Applications |

|---|---|---|---|---|

| Research Chemical Suppliers | 25mg - 10g | 95% | 2-5 days | Academic Research |

| Pharmaceutical Intermediates | 100mg - 5g | 95% | 1-2 weeks | Drug Discovery |

| Custom Synthesis | >10g | 95-99% | 2-4 weeks | Process Development |

Current research efforts involving this compound have focused on its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and receptor modulators. Studies have investigated its role as a scaffold for designing novel antimicrobial agents, taking advantage of the pyrazole core's established biological activity profile. The compound's structural features make it particularly suitable for targeting specific protein binding sites, where the bromine atom can participate in halogen bonding interactions and the cyclopropyl group can provide favorable hydrophobic contacts.

Properties

IUPAC Name |

4-bromo-5-cyclopropyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIIBDINTMMYKKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1290764-98-5 | |

| Record name | 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Pyrazole Ring Formation and Cyclopropyl Substitution

The pyrazole core is often synthesized by cyclization reactions involving hydrazine derivatives and α,β-unsaturated nitriles or esters. For example, hydrazine hydrate reacts with substituted crotononitriles or maleic acid derivatives to yield substituted pyrazoles under reflux conditions (60–90°C) for 8–24 hours, producing intermediates such as 3-amino-5-methylpyrazole analogs.

The cyclopropyl group at the 3-position can be introduced either by using cyclopropyl-substituted starting materials or by subsequent alkylation reactions on the pyrazole ring. Specific details on cyclopropyl introduction for this compound are less explicit in the literature but are typically achieved via nucleophilic substitution or metal-catalyzed coupling methods.

Bromination at the 4-Position

Selective bromination is a critical step. One method involves treatment of pyrazole intermediates with phosphorus tribromide (PBr3) or bromine (Br2) under controlled temperature (30–50°C), often in acetonitrile solvent. For example, ethyl 1-(3-chloropyridin-2-yl)-3-hydroxy-4,5-dihydro-1H-pyrazole-5-carboxylate is converted to the corresponding 3-bromo derivative by reaction with PBr3 followed by bromine addition and refluxing at ~83°C for 1–2 hours.

Another approach uses brominating reagents such as BrCCl2CCl2Br in the presence of strong bases like butyllithium at low temperatures (-78°C), followed by deprotection steps to yield 3-bromopyrazole derivatives. However, these conditions are harsh and require careful temperature control.

Carboxylation at the 5-Position

Carboxylation is typically achieved by reacting pyrazole anions (generated by deprotonation with strong bases such as lithium diisopropylamide) with carbon dioxide (CO2) under low temperature (-78°C) to afford the pyrazole-5-carboxylic acid. This step is sensitive and requires inert atmosphere and precise temperature control to ensure high yield and purity.

Alternatively, oxidation of methyl-substituted bromopyrazoles with potassium permanganate in acidic aqueous media at elevated temperatures (50–80°C) can convert methyl groups to carboxylic acids, yielding 5-bromo-1H-3-pyrazolecarboxylic acid derivatives.

Representative Preparation Procedure (From Literature)

Key Research Findings and Optimizations

Continuous Reaction Process : Some patents describe continuous reaction methods that omit acetic acid and sodium bicarbonate, reducing by-products and wastewater, improving yield and simplifying operations.

Mild Reaction Conditions : The preferred cyclization and bromination steps occur under mild temperatures (20–90°C), avoiding harsh conditions where possible.

Yield Improvements : Using phosphorus oxybromide (POBr3) in acetonitrile followed by bromine addition provides high yields (~90%) of bromopyrazole esters, which can be hydrolyzed to acids.

Environmental Considerations : Avoiding strong bases at very low temperatures (-78°C) in favor of oxidation methods reduces energy consumption and operational hazards.

Summary Table of Preparation Routes

| Preparation Step | Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pyrazole ring formation | Cyclization of 3-aminocrotononitrile and hydrazine hydrate | Hydrazine hydrate | Reflux 60–90°C, 8–24 h | Mild, good yield | Long reaction time |

| Bromination | PBr3 + Br2 in acetonitrile | Phosphorus tribromide, bromine | 30–50°C then reflux | High yield, selective | Requires careful handling of bromine |

| Bromination (alternative) | Lithiation + BrCCl2CCl2Br | Butyllithium, BrCCl2CCl2Br | -78°C | Selective bromination | Harsh conditions, low temp |

| Carboxylation | CO2 addition to pyrazole anion | LDA, CO2 | -78°C | Direct carboxylation | Requires low temp, inert atmosphere |

| Oxidation | KMnO4 oxidation of methyl group | Potassium permanganate, acid | 50–80°C | Mild, avoids strong base | Possible over-oxidation |

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

4-Bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

Medicine: It may be explored for its therapeutic potential in the development of new drugs.

Industry: The compound can be used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Positions and Functional Groups

The compound’s key structural differentiators include:

- Bromine at position 4 : Enhances electrophilicity, enabling participation in cross-coupling reactions.

- Carboxylic acid at position 5 : Contributes to solubility and hydrogen-bonding interactions.

Comparisons with structurally similar pyrazole derivatives (Table 1) highlight variations in substituent positions and their implications.

Physicochemical Properties

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Key Observations:

Substituent Position Effects :

- Bromine at position 4 (as in the target compound and ) vs. position 5 () alters electronic distribution. The 4-bromo configuration may enhance electrophilic aromatic substitution reactivity.

- Carboxylic acid at position 5 (target and ) vs. position 4 () influences acidity. The pKa of 2.50 for suggests strong electron-withdrawing effects from adjacent bromine.

Steric and Electronic Effects: Cyclopropyl (hypothetical in target) vs. Trifluoromethyl (CF₃) in : A strong electron-withdrawing group that could lower the acidity of adjacent carboxylic acid groups.

Physical Properties :

- Compounds with identical formulas (e.g., and ) exhibit divergent properties due to substituent positioning. For example, ’s higher boiling point (339.5°C) may arise from stronger intermolecular hydrogen bonding.

- Storage requirements (e.g., refrigeration for ) suggest sensitivity to degradation under ambient conditions.

Biological Activity

4-Bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

- Chemical Formula : CHBrNO

- Molecular Weight : 232.06 g/mol

- CAS Number : 1132-61-2

Biological Activities

The biological activities of this compound are multifaceted, including:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that modifications to the pyrazole scaffold can enhance its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays showed that compounds with similar structures reduced inflammation markers significantly compared to controls .

2. Antimicrobial Properties

Similar pyrazole derivatives have been reported to possess antimicrobial properties against various bacterial strains. For instance, compounds derived from the pyrazole nucleus displayed activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections . Although specific data for this compound is limited, its structural analogs indicate a promising antimicrobial profile.

3. Enzyme Inhibition

Some studies have focused on the enzyme inhibition capabilities of pyrazole derivatives. For instance, certain analogs have been identified as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The structure of this compound suggests it may exhibit similar inhibitory effects, although specific studies are needed for confirmation .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets involved in inflammatory pathways and microbial resistance mechanisms.

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate hydrazine derivatives and carboxylic acids. The introduction of the bromine atom at position 4 is crucial for enhancing biological activity.

| Compound | Activity | Reference |

|---|---|---|

| 4-Bromo-3-cyclopropyl-1H-pyrazole | Anti-inflammatory | |

| 4-Bromo derivatives | Antimicrobial | |

| Pyrazole analogs | MAO inhibition |

Case Studies

In a recent study focusing on pyrazole derivatives, researchers synthesized various compounds and evaluated their anti-inflammatory properties using carrageenan-induced edema models in rodents. Compounds similar to 4-bromo-3-cyclopropyl showed up to 85% inhibition of inflammation markers at specific concentrations, highlighting the potential therapeutic applications of this class of compounds .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursors with bromine and cyclopropyl groups. A validated approach includes halogenation of a pyrazole core followed by cyclopropane introduction via cross-coupling (e.g., Suzuki-Miyaura coupling). Key parameters include:

- Temperature : 80–100°C to balance reactivity and side-product formation.

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.

Monitoring via TLC and HPLC ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns. The bromine atom causes distinct deshielding (e.g., C-4 Br signal at ~δ 160 ppm in ¹³C NMR).

- X-ray Crystallography : Resolves stereochemistry and confirms cyclopropyl geometry. For example, bond angles in the cyclopropyl ring (e.g., 60° for C-C-C) validate strain .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and bromine isotopic pattern .

Q. How does the bromine substituent influence the reactivity of the pyrazole core in further functionalization?

- Methodological Answer : Bromine at C-4 acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols) or cross-coupling (e.g., Suzuki for biaryl derivatives). Key considerations:

- Base Selection : K₂CO₃ or Cs₂CO₃ in DMF/DMSO promotes substitution.

- Steric Effects : The cyclopropyl group may hinder reactivity at C-3, requiring longer reaction times .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of derivatives of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase enzymes). The carboxylic acid group often binds catalytic lysine residues.

- QSAR Models : Correlate electronic parameters (Hammett σ) of substituents with antimicrobial IC₅₀ values. For example, electron-withdrawing groups (Br, NO₂) enhance activity .

- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to assess stability and tautomeric forms .

Q. How can contradictory data in spectroscopic analysis (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to detect tautomerism (e.g., 1H-pyrazole ⇌ 2H-pyrazole shifts).

- Crystallographic Validation : Compare X-ray bond lengths (e.g., C-Br = 1.89 Å) with DFT-optimized structures .

- Decoupling Experiments : 2D NMR (COSY, NOESY) clarifies coupling patterns obscured by bromine’s quadrupolar relaxation .

Q. What strategies enhance the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Bioisosteric Replacement : Substitute Br with CF₃ or CN to modulate lipophilicity (logP) while retaining steric bulk.

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, with hydrolysis in vivo restoring activity .

- Co-crystallization Studies : Resolve binding modes with targets (e.g., COX-2) to guide structure-based optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.